Remifentanilhydrochlorid

Übersicht

Beschreibung

Remifentanil hydrochloride: is a potent, ultra-short-acting synthetic opioid analgesic used primarily in anesthesia. It is known for its rapid onset and short duration of action, making it highly effective for pain management during surgical procedures. Remifentanil hydrochloride is a specific mu-type-opioid receptor agonist, which means it reduces sympathetic nervous system tone, causes respiratory depression, and provides analgesia .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, remifentanil hydrochloride is studied for its unique pharmacokinetic profile and rapid metabolism by non-specific tissue esterases .

Biology: In biological research, remifentanil hydrochloride is used to study the effects of mu-opioid receptor agonists on the nervous system and pain pathways .

Medicine: Medically, remifentanil hydrochloride is used during the induction and maintenance of general anesthesia, as well as for immediate postoperative analgesia . It is also used in monitored anesthesia care sedation .

Industry: In the pharmaceutical industry, remifentanil hydrochloride is used to develop new analgesic formulations and to study the pharmacodynamics and pharmacokinetics of opioid agonists .

Wirkmechanismus

Remifentanil hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding increases the pain threshold, alters pain reception, and inhibits ascending pain pathways . The compound’s rapid onset and peak effect, along with its short duration of action, make it highly effective for pain management during surgical procedures .

Safety and Hazards

Zukünftige Richtungen

Remifentanil is used for sedation as well as combined with other medications for use in general anesthesia . The use of remifentanil has made possible the use of high-dose opioid and low-dose hypnotic anesthesia, due to synergism between remifentanil and various hypnotic drugs and volatile anesthetics . It may be particularly useful in surgical procedures requiring a rapid onset of analgesia and rapid recovery .

Biochemische Analyse

Biochemical Properties

Remifentanil hydrochloride is a specific µ-opioid receptor agonist . This means it interacts with µ-opioid receptors, proteins that play a crucial role in the perception of pain. The interaction between remifentanil hydrochloride and these receptors leads to a reduction in sympathetic nervous system tone, causing respiratory depression and analgesia .

Cellular Effects

Remifentanil hydrochloride, by virtue of its µ-opioid receptor agonist activity, influences various cellular processes. It reduces sympathetic nervous system tone, leading to effects such as respiratory depression . It also has an impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

The molecular mechanism of action of remifentanil hydrochloride involves its binding to µ-opioid receptors. As a µ-opioid agonist, remifentanil hydrochloride binds to these receptors and activates them, leading to a series of downstream effects including analgesia and respiratory depression .

Temporal Effects in Laboratory Settings

Remifentanil hydrochloride has a unique pharmacokinetic profile due to a rapid metabolism by non-specific tissue esterases . Its effects are rapid in onset and offset . Its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .

Dosage Effects in Animal Models

The effects of remifentanil hydrochloride vary with different dosages in animal models

Metabolic Pathways

Remifentanil hydrochloride is metabolized by hydrolysis of the propanoic acid-methyl ester linkage by nonspecific blood and tissue esterases . This leads to a rapid systemic elimination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of remifentanil hydrochloride involves the conversion of a nitrile group of a cyanopiperidinyl propanoate derivative to an ester group. This process significantly reduces the number of steps required for preparation compared to traditional methods . The compound is typically reconstituted with ultrapure water, saline, or sodium bicarbonate solution, and then mixed with propofol or further diluted with water to derive specific concentrations .

Industrial Production Methods: In industrial settings, remifentanil hydrochloride is produced as a lyophilized powder containing the free base and glycine as a vehicle to buffer the solution. This powder is reconstituted in water or 5% dextrose solution for injection .

Analyse Chemischer Reaktionen

Types of Reactions: Remifentanil hydrochloride undergoes various chemical reactions, including hydrolysis by non-specific tissue esterases, which leads to rapid systemic elimination . It is not a substrate for butyrylcholinesterases, and its clearance is not affected by cholinesterase deficiency or anticholinergic drugs .

Common Reagents and Conditions: The stability of remifentanil hydrochloride is affected by the reconstitution solution used. For instance, reconstitution with sodium bicarbonate leads to significant degradation, while reconstitution with water or saline maintains stability .

Major Products Formed: The primary degradation products of remifentanil hydrochloride are inactive metabolites resulting from hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Fentanyl

- Alfentanil

- Sufentanil

Comparison: Remifentanil hydrochloride is chemically related to fentanyl, alfentanil, and sufentanil. it is unique due to its ultra-short duration of action and rapid metabolism by non-specific tissue esterases . This rapid metabolism leads to a shorter context-sensitive half-time compared to other opioids, making remifentanil hydrochloride particularly useful for procedures requiring quick recovery .

Eigenschaften

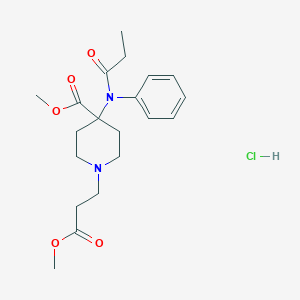

IUPAC Name |

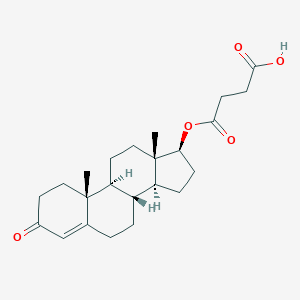

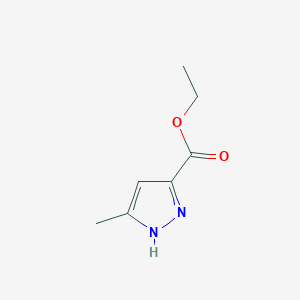

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.

Q2: How does the rapid metabolism of remifentanil hydrochloride influence its clinical use?

A: Unlike other opioids, remifentanil hydrochloride is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.

Q3: What are the key structural features of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].

Q4: How has spectroscopic analysis been used to characterize remifentanil hydrochloride?

A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of remifentanil hydrochloride [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].

Q5: Can you elaborate on the material compatibility of remifentanil hydrochloride during administration?

A: Studies have shown that remifentanil hydrochloride exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, remifentanil hydrochloride has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].

Q6: How does remifentanil hydrochloride compare to other opioids, like fentanyl, in terms of its clinical effects?

A: Compared to fentanyl, remifentanil hydrochloride demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but remifentanil hydrochloride may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].

Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on remifentanil hydrochloride-induced analgesia?

A: Research indicates that TCES can significantly enhance the potency and duration of remifentanil hydrochloride's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of remifentanil hydrochloride [].

Q8: Are there any concerns regarding the use of remifentanil hydrochloride in obstetric analgesia?

A: While intravenous patient-controlled analgesia (IVPCA) with remifentanil hydrochloride has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, remifentanil hydrochloride may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.

Q9: Has there been any investigation into the use of remifentanil hydrochloride in pediatric patients?

A: Yes, studies have investigated the use of remifentanil hydrochloride in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that remifentanil hydrochloride can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)